Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(naphthalen-2-yloxy)acetyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound featuring multiple functional groups, including ester, ether, and spiro structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a dithiole and a thiopyranoquinoline derivative.
Introduction of the naphthalen-2-yloxy group: This step involves the reaction of a naphthalen-2-yloxyacetyl chloride with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the esterification process.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the ester groups or to reduce the spiro structure.
Substitution: The naphthalen-2-yloxy group can be substituted with other aromatic groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
- Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(benzylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
Uniqueness
The uniqueness of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(naphthalen-2-yloxy)acetyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of functional groups and its spiro structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C38H35NO11S3 |
---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-naphthalen-2-yloxyacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C38H35NO11S3/c1-8-49-23-15-16-25-24(18-23)27-32(37(2,3)39(25)26(40)19-50-22-14-13-20-11-9-10-12-21(20)17-22)51-29(34(42)46-5)28(33(41)45-4)38(27)52-30(35(43)47-6)31(53-38)36(44)48-7/h9-18H,8,19H2,1-7H3 |
InChI Key |
WDWUIOVPYRBGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)COC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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